2-chloro-N-(2-phenylpropyl)propanamide
Description
2-Chloro-N-(2-phenylpropyl)propanamide is a chloro-substituted propanamide derivative featuring a 2-phenylpropyl group attached to the nitrogen atom. The chloro group enhances electrophilicity, while the phenylpropyl substituent contributes to lipophilicity and steric effects .
Properties
IUPAC Name |
2-chloro-N-(2-phenylpropyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9(8-14-12(15)10(2)13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKIAYZEDJPQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(C)Cl)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-phenylpropyl)propanamide typically involves the reaction of 2-phenylpropylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
C9H11N+C3H5ClO→C12H16ClNO+HCl
Industrial Production Methods
Industrial production methods for 2-chloro-N-(2-phenylpropyl)propanamide are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-phenylpropyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine.
Oxidation Reactions: The phenyl group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted amides.
Reduction: Formation of 2-chloro-N-(2-phenylpropyl)amine.
Oxidation: Formation of phenylpropanoic acid derivatives.
Scientific Research Applications
2-chloro-N-(2-phenylpropyl)propanamide is used in various scientific research applications, including:
Proteomics Research: As a specialty product for studying protein interactions and functions.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds.
Biological Studies: Investigating the biological activity and effects of the compound on different cell lines.
Industrial Applications: Potential use in the synthesis of other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-phenylpropyl)propanamide involves its interaction with specific molecular targets. The compound can interact with proteins and enzymes, affecting their function and activity. The exact molecular pathways and targets are still under investigation, but it is believed to modulate protein-protein interactions and enzyme activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Solvent Interactions: CNMP (2-chloro-N-(4-methylphenyl)propanamide) exhibits unique azeotropic behavior in toluene/ethanol systems, making it relevant for solvent-swap processing in continuous industrial operations . The phenylpropyl group in the target compound likely reduces solubility in polar solvents compared to CNMP due to increased hydrophobicity.
Synthetic Utility: CTP (2-chloro-N-(3-triethoxysilyl)propylpropanamide) is synthesized via a two-step reaction with 90% yield, emphasizing the versatility of chloro-propanamides in functionalized initiators for surface chemistry . The absence of a triethoxysilyl group in the target compound limits its use in surface immobilization but may enhance stability in non-aqueous environments.
Structural Modifications and Bioactivity :
- Compounds like 2-chloro-N-(2-nitrophenyl)propanamide (CAS 206054-37-7) prioritize nitro groups for electrophilic reactivity, useful in pesticide transformation studies .
- The hydrochloride derivative (CAS 7143-35-3) demonstrates how salt formation can optimize solubility for pharmaceutical applications .
Regulatory and Industrial Relevance :
- Propanamide derivatives (e.g., propachlor, pendimethalin) are listed under EPCRA Section 313 for regulatory compliance, highlighting environmental and safety considerations .
Biological Activity
2-Chloro-N-(2-phenylpropyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-(2-phenylpropyl)propanamide is C12H16ClN, characterized by the presence of a chloro group and an amide functional group. Its structure enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of 2-chloro-N-(2-phenylpropyl)propanamide primarily involves:
- Interaction with Receptors and Enzymes : The compound has been shown to modulate receptor activity, particularly influencing inflammatory pathways and pain responses. It may act as an inhibitor for specific enzymes involved in these processes.
- Protein-Protein Interactions : The unique phenylpropyl substituent allows for enhanced binding to certain proteins, potentially altering their functions and impacting various biochemical pathways.
Biological Activity
Research indicates that 2-chloro-N-(2-phenylpropyl)propanamide exhibits significant biological activities including:
Data Table: Summary of Biological Activities
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various derivatives of 2-chloro-N-(2-phenylpropyl)propanamide on MCF-7 breast cancer cells. The results indicated that certain derivatives had IC50 values lower than standard treatments like sorafenib, highlighting their potential as effective anticancer agents .
- Inflammation Modulation : Research on similar compounds showed that they could effectively reduce inflammation markers in animal models, suggesting that 2-chloro-N-(2-phenylpropyl)propanamide might have comparable effects.
Comparative Analysis with Similar Compounds
The biological activity of 2-chloro-N-(2-phenylpropyl)propanamide can be contrasted with structurally similar compounds:
| Compound | Structural Feature | Notable Activity |
|---|---|---|
| 2-Chloro-N-phenylpropanamide | Lacks the phenylpropyl group | Moderate anti-inflammatory effects |
| 2-Chloro-N-(p-tolyl)propanamide | p-tolyl group instead | Limited cytotoxicity |
This comparison underscores the unique attributes of 2-chloro-N-(2-phenylpropyl)propanamide that enhance its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
